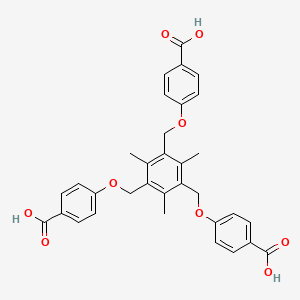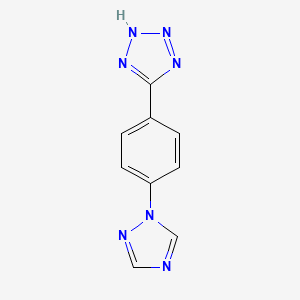![molecular formula C23H16O8 B3177291 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid CAS No. 1433189-28-6](/img/structure/B3177291.png)
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid
描述
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure characterized by multiple carboxylic acid groups
作用机制
Target of Action
It has been used in the synthesis of a zirconium-based metal–organic framework (zr-mof), known as jlu-mof50 . This MOF exhibits excellent chemical stability and high porosity .
Mode of Action
The compound interacts with its targets by forming a stable structure within the Zr-MOF. The high porosity of the MOF allows for a commendable trapping capacity and an adsorption rate . The compound’s interaction with its targets results in a structure that exhibits excellent luminescence properties .
Biochemical Pathways
The compound’s role in the formation of the zr-mof suggests it may influence pathways related to adsorption and luminescence .
Pharmacokinetics
Its use in the synthesis of the zr-mof suggests it has properties conducive to forming stable, porous structures .
Result of Action
The molecular and cellular effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid’s action are primarily observed in its contribution to the formation of the Zr-MOF. The resulting MOF exhibits high porosity, excellent luminescence, and a commendable trapping capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid. For instance, the Zr-MOF synthesized using this compound exhibits excellent chemical stability in both acidic and alkaline aqueous solutions . This suggests that the compound’s action and stability may be influenced by the pH of its environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of solvothermal reactions involving flexible aromatic linkers and metal salts. For instance, the reaction of bis(3,5-dicarboxyphenyl)terephthalamide with dysprosium and samarium salts under solvothermal conditions can yield metal-organic frameworks containing this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step organic synthesis processes, optimized for large-scale production. These methods would include precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity.
化学反应分析
Types of Reactions
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
科学研究应用
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage, separation, and catalysis.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s derivatives could potentially be explored for drug development or as biochemical probes.
Industry: Its use in industrial applications could include the development of advanced materials with specific chemical properties.
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetracarboxydiphenylmethane: This compound has a similar structure with multiple carboxylic acid groups and is used in similar applications.
Biphenyl-3,3’,5,5’-tetracarboxylic acid: Another compound with a related structure, used in the synthesis of advanced materials and metal-organic frameworks.
Uniqueness
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and the presence of a methyl group on the central aromatic ring. This unique structure allows for distinct coordination chemistry and the formation of specialized metal-organic frameworks with specific properties.
属性
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-11-2-12(14-5-16(20(24)25)9-17(6-14)21(26)27)4-13(3-11)15-7-18(22(28)29)10-19(8-15)23(30)31/h2-10H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMFVSIENQCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B3177237.png)







![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)

